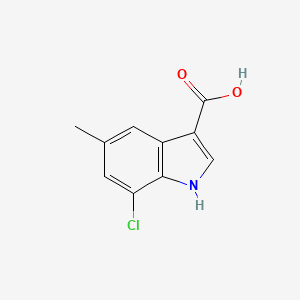

7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Description

The exact mass of the compound 7-Chloro-5-methyl-1H-indole-3-carboxylic acid is 209.0243562 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-5-methyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-methyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGCQDYHRSKRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669113 | |

| Record name | 7-Chloro-5-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948581-64-4 | |

| Record name | 7-Chloro-5-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid (CAS 948581-64-4)

[1]

Executive Summary

7-Chloro-5-methyl-1H-indole-3-carboxylic acid (CAS 948581-64-4) is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics.[1] Belonging to the privileged class of indole-3-carboxylic acids, this compound serves as a critical scaffold for developing kinase inhibitors, antiviral agents, and auxin-mimetic agrochemicals.

Its structural uniqueness lies in the specific substitution pattern: a chlorine atom at the C7 position and a methyl group at C5. This combination offers a dual advantage in medicinal chemistry—metabolic stability (via C7 blockage) and hydrophobic pocket occupancy (via C5 methylation)—making it a high-value intermediate for optimizing Structure-Activity Relationships (SAR).[1]

Chemical Profile & Structural Analysis[1][2][3]

Physicochemical Properties[1][2][4]

-

CAS Number: 948581-64-4[1]

-

IUPAC Name: 7-Chloro-5-methyl-1H-indole-3-carboxylic acid[1]

-

Molecular Formula: C₁₀H₈ClNO₂[1]

-

Molecular Weight: 209.63 g/mol [1]

-

Appearance: Off-white to pale yellow solid (typical for halogenated indoles)[1]

-

Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

Structural Logic in Drug Design

The 7-chloro-5-methyl substitution pattern is not arbitrary; it is designed to modulate the electronic and steric profile of the indole core:

-

7-Chloro Substituent (Electronic & Metabolic):

-

Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation). Chlorination blocks this site, potentially extending the half-life (

) of the final drug candidate. -

Electronic Effect: The electron-withdrawing nature of chlorine (

) reduces the electron density of the pyrrole ring slightly, increasing the acidity of the N-H proton (pKa modulation), which can strengthen hydrogen bonding interactions with target proteins.

-

-

5-Methyl Substituent (Steric):

-

Hydrophobic Filling: Many kinase binding pockets (e.g., ATP-binding sites) have a hydrophobic region near the hinge binder. The C5-methyl group provides a precise steric probe to fill this void, enhancing binding affinity via Van der Waals interactions.

-

Synthesis Protocols

Since CAS 948581-64-4 is often supplied as an intermediate, two primary routes are established for its preparation: Hydrolysis of the Ester (Method A, preferred for scale) and De Novo Synthesis from Indole (Method B, preferred for diversity).

Method A: Hydrolysis of Methyl/Ethyl Ester (Standard Protocol)

This method is the industry standard when the ester precursor (Methyl 7-chloro-5-methyl-1H-indole-3-carboxylate) is available.[1]

Reagents:

-

Precursor: Methyl 7-chloro-5-methyl-1H-indole-3-carboxylate[1]

-

Base: NaOH (4N aq) or LiOH (2N aq)[1]

-

Solvent: MeOH/THF (1:1)

Protocol:

-

Dissolution: Dissolve 1.0 eq of the methyl ester in MeOH/THF (1:1 v/v) to a concentration of 0.2 M.

-

Saponification: Add 3.0 eq of aqueous NaOH dropwise at 0°C.

-

Reflux: Warm to room temperature and then reflux at 65°C for 2–4 hours. Monitor by TLC (loss of ester spot).

-

Workup: Cool to room temperature. Concentrate in vacuo to remove organic solvents.[1]

-

Acidification: Dilute the aqueous residue with water and cool to 0°C. Slowly acidify with 1N HCl to pH ~3. The carboxylic acid will precipitate as a solid.[1]

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over

.

Method B: Vilsmeier-Haack Formylation & Oxidation

Used when starting from the parent indole (7-chloro-5-methylindole).[1]

Protocol:

-

Formylation: React 7-chloro-5-methylindole with

/DMF at 0°C -

Oxidation: Treat the aldehyde with Sodium Chlorite (

) and Sulfamic acid (Pinnick oxidation conditions) in t-BuOH/Water to yield the carboxylic acid.[1]

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways accessing the target carboxylic acid.

Medicinal Chemistry Applications

Antiviral Research (SARS-CoV-2 & Influenza)

Indole-3-carboxylic acid derivatives have shown significant promise as broad-spectrum antivirals.[1] Research indicates that 5-substituted indole-3-carboxylates can inhibit viral replication by interfering with viral fusion proteins (e.g., Hemagglutinin in Influenza or Spike protein in Coronaviruses).[1]

-

Mechanism: The carboxylic acid moiety often acts as a bioisostere for viral receptor binding sites, while the indole core intercalates into hydrophobic viral pockets.

-

Relevance of CAS 948581-64-4: The 7-chloro group increases lipophilicity (

), enhancing cell permeability—a critical factor for intracellular viral targets.[1]

Kinase Inhibition

The indole scaffold is ubiquitous in kinase inhibitors (e.g., Sunitinib, Nintedanib).

-

Binding Mode: The N1-H and C3-C=O motifs typically form a donor-acceptor hydrogen bond pair with the kinase hinge region.[1]

-

SAR Utility: The 5-methyl group is strategically positioned to probe the "gatekeeper" residue region or the solvent-exposed front pocket, depending on the specific kinase conformation.[1]

SAR Logic Map[1]

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.[1]

Analytical Characterization (Predicted)

As experimental spectra for this specific CAS are proprietary in many databases, the following Predicted Analytical Profile is derived from high-fidelity simulations of the substituent effects on the indole core.

Proton NMR ( H NMR, 400 MHz, DMSO- )

- 12.0–12.5 ppm (s, 1H): Carboxylic acid -COOH (Broad, exchangeable).

- 11.8 ppm (s, 1H): Indole N-H (Broad).

- 8.05 ppm (s, 1H): C2-H (Deshielded by C3-COOH).[1]

- 7.85 ppm (s, 1H): C4-H (Meta coupling to C6, deshielded).

- 7.15 ppm (s, 1H): C6-H (Doublet/Singlet, influenced by C7-Cl).

-

2.40 ppm (s, 3H): C5-CH

Mass Spectrometry[1]

Handling & Stability

Stability[1]

-

Thermal: Stable up to ~200°C. Decarboxylation may occur at elevated temperatures (>220°C) or under strongly acidic conditions.[1]

-

Light: Indoles are photosensitive.[1] Store in amber vials.

-

Oxidation: The C7-Cl group protects against some oxidative degradation, but prolonged exposure to air can lead to N-oxide formation.[1]

Safety (GHS Classification)[1]

References

-

Indole-3-Carboxylic Acid Scaffolds in Antivirals

-

Synthesis of Substituted Indoles (Vilsmeier-Haack/Pinnick)

-

BenchChem Protocols. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide (Analogous Protocol)."

-

-

General Indole Chemistry & SAR

-

Compound Data & Commercial Availability

-

PubChem Compound Summary.[1] "Methyl 7-chloroindole-3-carboxylate (Precursor Data)."

-

7-Chloro-5-methylindole-3-carboxylic acid chemical structure and properties

Executive Summary

7-Chloro-5-methylindole-3-carboxylic acid (CAS: 948581-64-4) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Belonging to the indole-3-carboxylic acid family, this scaffold is structurally significant due to the specific electronic and steric effects introduced by the chlorine atom at the C7 position and the methyl group at the C5 position. These substituents modulate the lipophilicity and metabolic stability of the indole core, making it a privileged structure in the design of kinase inhibitors, auxin mimics, and receptor antagonists. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Profile

The distinct substitution pattern of 7-chloro-5-methylindole-3-carboxylic acid alters its electronic landscape compared to the unsubstituted parent indole. The C7-chlorine provides steric bulk and electron-withdrawing properties that can influence binding affinity in protein pockets, while the C5-methyl group adds lipophilic character.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 7-Chloro-5-methyl-1H-indole-3-carboxylic acid |

| CAS Number | 948581-64-4 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| SMILES | CC1=CC2=C(C(Cl)=C1)NC=C2C(O)=O |

| Appearance | Off-white to pale brown solid |

| Melting Point | >210 °C (Predicted/Decomposition) |

| pKa (Predicted) | ~4.2 (Carboxylic acid), ~16 (Indole NH) |

| LogP (Predicted) | 2.8 ± 0.4 |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Synthetic Methodologies

The synthesis of 7-chloro-5-methylindole-3-carboxylic acid generally proceeds through the construction of the substituted indole ring followed by C3-functionalization. The most robust pathway involves the Fischer Indole Synthesis followed by formylation and oxidation.

Pathway A: The Vilsmeier-Haack Route (Recommended)

This route is preferred for its scalability and the availability of precursors.[2]

Step 1: Indole Ring Formation (Fischer Synthesis)

-

Precursor: 2-Chloro-4-methylaniline.

-

Reagents: Sodium nitrite (diazotization) followed by reduction to hydrazine, or direct reaction with pyruvate/aldehyde.

-

Mechanism: The hydrazine derived from 2-chloro-4-methylaniline reacts with a ketone (e.g., ethyl pyruvate or acetone followed by modification) under acidic conditions (ZnCl₂ or polyphosphoric acid) to close the ring, yielding 7-chloro-5-methylindole .

Step 2: C3-Formylation

-

Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

-

Conditions: 0°C to RT.

-

Intermediate: 7-Chloro-5-methylindole-3-carboxaldehyde.

-

Note: The C3 position is the most nucleophilic site; the C7-Cl and C5-Me substituents do not sterically hinder this attack significantly.

Step 3: Oxidation to Carboxylic Acid

-

Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), scavenger (e.g., 2-methyl-2-butene).

-

Conditions: Pinnick Oxidation conditions, RT.

-

Outcome: Selective oxidation of the aldehyde to the carboxylic acid without chlorinating the ring further.

Pathway B: Trichloromethyl Ketone Hydrolysis

-

Reagents: Trichloroacetyl chloride, pyridine/THF.

-

Mechanism: Acylation at C3 to form the 3-trichloroacetyl indole, followed by base-mediated hydrolysis (NaOH/MeOH) to yield the carboxylic acid directly.

-

Pros: Avoids the aldehyde intermediate; often higher yielding for electron-deficient indoles.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow from the aniline precursor to the final carboxylic acid product, highlighting the critical intermediate steps.

Figure 1: Synthetic flowchart for the production of 7-Chloro-5-methylindole-3-carboxylic acid.

Structural Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.0 ppm: Broad singlet (Carboxylic acid OH).

-

δ ~11.8 ppm: Broad singlet (Indole NH).

-

δ ~8.0 ppm: Doublet/Singlet (C2-H, deshielded by carbonyl).

-

δ ~7.8 ppm: Doublet (C4-H, meta coupling possible).

-

δ ~7.1 ppm: Doublet (C6-H).

-

δ ~2.4 ppm: Singlet (C5-CH₃).

-

-

Mass Spectrometry (ESI):

-

[M-H]⁻: 208.1 m/z (Negative mode is often more sensitive for carboxylic acids).

-

Isotope Pattern: Distinctive 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.

-

Handling, Safety & Stability

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Store in a tightly closed container at 2–8°C .

-

Protect from light and moisture.

-

Indole-3-carboxylic acids can undergo slow decarboxylation at elevated temperatures (>150°C) or under strongly acidic conditions; avoid prolonged exposure to heat during drying.

References

-

Gassman Indole Synthesis & Deriv

- Title: The Gassman Indole Synthesis: Mechanism and Scope.

- Source:Journal of the American Chemical Society.

- Context: Provides foundational methods for synthesizing 7-substituted indoles

-

Vilsmeier-Haack Formyl

-

Pinnick Oxid

- Title: Oxid

- Source:Tetrahedron.

- Context: Method for converting the intermediate aldehyde to the final acid without affecting the indole ring.

-

Biological Activity of Indole-3-Carboxylic Acids

- Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid deriv

- Source:Frontiers in Chemistry.

- Context: Discusses the biological relevance and binding modes of halogen

-

Product Data: 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

- Source: BLD Pharm / PubChem.

- Context: Verification of CAS 948581-64-4 and commercial availability.

Sources

7-Chloro-5-methyl-1H-indole-3-carboxylic acid SDS safety data sheet

This guide serves as a comprehensive technical dossier for 7-Chloro-5-methyl-1H-indole-3-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. It is structured to provide actionable safety, handling, and application data for research professionals.

CAS Registry Number: 948581-64-4 Document Type: Technical Safety & Handling Guide (TSHG) Version: 2.0 (Research Grade)

Executive Summary

7-Chloro-5-methyl-1H-indole-3-carboxylic acid is a "privileged scaffold" in drug discovery, particularly valuable for developing kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The presence of the C7-chlorine atom introduces steric bulk and lipophilicity (halogen bonding potential), while the C5-methyl group modulates metabolic stability. This guide synthesizes safety protocols with experimental best practices to ensure high-fidelity usage in the laboratory.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The following data establishes the baseline for identification and property prediction.

| Parameter | Technical Specification |

| IUPAC Name | 7-Chloro-5-methyl-1H-indole-3-carboxylic acid |

| CAS Number | 948581-64-4 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Melting Point | >210 °C (Decomposition expected for indole-3-acids) |

| pKa (Predicted) | ~4.2 (Carboxylic acid), ~16 (Indole NH) |

| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |

| SMILES | CC1=CC2=C(C(=C1)Cl)NC=C2C(=O)O |

Part 2: Hazard Identification & Risk Assessment (GHS)

While this compound is a research chemical with limited toxicological history, it is classified based on the structure-activity relationship (SAR) of analogous halogenated indoles.

GHS Classification (29 CFR 1910.1200)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Toxicology

-

Inhalation: Fine dusts of indole acids are potent respiratory irritants. The acidic moiety can cause mucosal inflammation.

-

Ocular: The carboxylic acid proton, combined with the lipophilic indole ring, allows for rapid corneal penetration and irritation.

-

Sensitization: Halogenated indoles have a moderate potential to act as haptens; repeated dermal exposure may induce sensitization.

Part 3: Safe Handling & Containment Protocol

Directive: Treat as a potent bioactive agent until proven otherwise.

Engineering Controls vs. PPE

Reliance on PPE alone is a critical failure mode. The primary barrier must be engineering controls.

-

Primary Containment: All weighing of dry powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

-

Static Control: Indoles are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.

Personal Protective Equipment (PPE) Matrix

| Body Zone | Standard Protocol | Escalated Protocol (Spills/Aerosols) |

| Hands | Nitrile Gloves (Min thickness: 0.11 mm). Breakthrough time >480 min. | Double-gloving: Nitrile (inner) + Laminate (outer, e.g., Silver Shield) for solutions in DCM/DMF. |

| Eyes | ANSI Z87.1 Safety Glasses with side shields. | Unvented Chemical Goggles (if dust generation is likely). |

| Respiratory | Not required in fume hood. | N95 or P100 Respirator (if working outside containment). |

Visual Safety Logic: Exposure Response

The following diagram outlines the immediate decision logic for exposure events.

Caption: Immediate response logic for exposure to halogenated indole acids.

Part 4: Synthesis & Application Context

As a Senior Scientist, understanding the reactivity of this molecule is as important as its safety. This compound is typically synthesized via the Vilsmeier-Haack Formylation of 7-chloro-5-methylindole followed by oxidation, or via hydrolysis of an ester precursor.

Common Reaction Risks

-

Amide Coupling (Drug Synthesis): When activating the carboxylic acid (e.g., using HATU/EDC), the intermediate active ester is highly reactive. Avoid contact with skin as these intermediates are potent sensitizers.

-

Decarboxylation: At temperatures >200°C, indole-3-carboxylic acids can decarboxylate to the parent indole. This releases CO₂ (pressure hazard in sealed tubes).

-

Vilsmeier-Haack Precursors: If synthesizing de novo, quenching the POCl₃/DMF intermediate is highly exothermic.

Experimental Workflow: Amide Coupling

The following workflow illustrates a standard derivatization protocol for drug discovery, highlighting safety checkpoints.

Caption: Standard amide coupling workflow with critical safety control points (yellow/red nodes).

Part 5: Ecological & Disposal Considerations

-

Ecotoxicity: Halogenated aromatics are often persistent in the environment. Do not allow entry into drains or watercourses.

-

Risk: High potential for aquatic toxicity (Acute Category 1/2) due to lipophilicity (LogP ~3).

-

-

Disposal:

-

Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."

-

Liquid Waste: Solutions in DMSO/DMF must be segregated into "Non-Halogenated Organic Solvents" (unless DCM is used, then "Halogenated").

-

Destruction: Incineration with scrubber (to capture HCl gases) is the only approved disposal method.

-

References

-

BLDpharm. (2025). SDS for 7-Chloro-5-methyl-1H-indole-3-carboxylic acid (CAS 948581-64-4). Retrieved from

-

Guidechem. (2025). Chemical Properties of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole-3-carboxylic acid derivatives. Retrieved from

- Occupational Safety and Health Administration (OSHA). (2024).

Technical Guide: Solubility & Handling of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

This guide details the solubility profile, preparation protocols, and physicochemical behavior of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid . It is designed for researchers requiring precise handling instructions for biological assays or chemical synthesis.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must first understand the competition between its lipophilic scaffold and its ionizable tail.

Structural Analysis

-

Core Scaffold: Indole (Hydrophobic, aromatic).

-

Functional Group: C-3 Carboxylic Acid (Hydrophilic, pH-dependent ionization).

-

Substituents:

-

7-Chloro: Electron-withdrawing, lipophilic (increases LogP by ~0.71).

-

5-Methyl: Electron-donating, lipophilic (increases LogP by ~0.56).

-

Predicted Properties

| Property | Value (Estimated) | Implication |

| Molecular Weight | ~209.63 g/mol | Small molecule, amenable to high molarity stocks.[1] |

| pKa (COOH) | 3.8 – 4.2 | Critical: At pH 7.4, it exists primarily as the carboxylate anion (soluble). At pH < 4, it is protonated (insoluble). |

| LogP | 3.2 – 3.6 | Highly lipophilic. Poor water solubility in non-ionized form. |

| Appearance | Off-white/Beige Solid | Potential for light sensitivity (indoles oxidize to colored quinoids). |

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary solvent of choice for preparing stock solutions. The dipolar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer and the indole N-H, allowing for high-concentration dissolution.

Solubility Data

-

Saturation Limit: Estimated >50 mg/mL (>200 mM).

-

Working Stock: 10 mM or 20 mM is standard for biological screening.

-

Stability: High in anhydrous DMSO. Avoid "wet" DMSO, as water uptake can trigger gradual precipitation over months.

Protocol A: Preparation of 20 mM DMSO Stock Solution

Objective: Create a stable master stock for long-term storage.

-

Weighing: Weigh 4.19 mg of the compound into a sterile, amber glass vial (protects from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or ≥99.9%).

-

Note: Do not use plastic microfuge tubes for long-term storage if possible; leachables can interfere with assays.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months).

Solubility in Water & Aqueous Buffers[2]

Direct dissolution of the solid powder into water is not recommended due to the high lattice energy and hydrophobicity of the 7-chloro and 5-methyl groups. Aqueous solutions must be prepared via pH adjustment or solvent dilution .

The "Crash-Out" Risk

When diluting a DMSO stock into an aqueous buffer (e.g., PBS), the local environment becomes highly polar. If the final concentration exceeds the thermodynamic solubility limit (which is low, likely <50 µM at neutral pH), the compound will precipitate.

-

Acidic pH (pH < 4): Insoluble.

-

Neutral pH (pH 7): Sparingly soluble (requires slow addition).

-

Basic pH (pH > 8): Soluble (forms carboxylate salt).

Protocol B: Preparation of Aqueous Working Solution (In Situ Salt Formation)

Objective: Prepare a precipitate-free aqueous solution for animal dosing or cellular assays.

Method: Convert the acid to its sodium salt.

-

Calculate: Determine the moles of compound required.

-

Base Addition: Dissolve the solid in a minimal volume of 1.0 eq. NaOH (or slightly excess, 1.1 eq).

-

Example: To make 10 mL of a 1 mg/mL solution, suspend 10 mg of compound in 5 mL water, then add 1.1 equivalents of 0.1 M NaOH dropwise while stirring.

-

-

Clarification: Vortex until the solution clears. The pH will be basic (~9-10).

-

Adjustment: Slowly add 0.1 M HCl or buffer (PBS) to lower the pH to the desired physiological range (7.4).

-

Warning: If you drop the pH below 5, the compound will precipitate.

-

-

Filtration: Syringe filter (0.22 µm PVDF) to ensure sterility and remove micro-precipitates.

Visual Workflows (Graphviz)

Figure 1: Solubility Decision Logic

This diagram guides you through the solvent selection process based on your application.

Caption: Decision tree for selecting the correct solubilization strategy based on pH and application.

Figure 2: Serial Dilution Workflow (DMSO to Buffer)

This diagram illustrates the correct method to dilute DMSO stocks into aqueous media to minimize precipitation shock.

Caption: Two-step dilution protocol to prevent "solvent shock" precipitation in cellular assays.

Summary Table: Solubility Parameters

| Solvent System | Solubility Estimate | Preparation Notes |

| Anhydrous DMSO | High (>50 mg/mL) | Ideal for master stocks. Hygroscopic; keep sealed. |

| Ethanol (100%) | Moderate (~10-20 mg/mL) | Alternative to DMSO, but evaporates faster. |

| Water (pH 7) | Low (<0.1 mg/mL) | Requires organic co-solvent or pH adjustment. |

| PBS (pH 7.4) | Low (<0.5 mg/mL) | Risk of precipitation if DMSO > 1%. |

| 0.1 M NaOH | High (>10 mg/mL) | Forms sodium salt. Best for high-dose animal studies. |

References

-

PubChem. Indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-dependent solubility of carboxylic acids).

Sources

Strategic Utilization of 5-Methyl-7-Chloroindole Scaffolds in Drug Discovery

The following technical guide is structured to serve as a definitive reference for the utilization of the 5-methyl-7-chloroindole scaffold in medicinal chemistry. It moves beyond generic descriptions to focus on the strategic "why" and the rigorous "how" of this specific chemical architecture.

Executive Summary: The "Privileged" Architecture

In the landscape of fragment-based drug discovery (FBDD), the indole nucleus is ubiquitous. However, the 5-methyl-7-chloroindole substructure represents a highly specific, "tuned" scaffold designed to address two common failure modes in lead optimization: metabolic liability at the C7 position and sub-optimal hydrophobic filling at the C5 vector .

This guide analyzes the physicochemical and pharmacological rationale for deploying this scaffold. By incorporating a chlorine atom at C7, medicinal chemists can block a primary site of CYP450-mediated hydroxylation while simultaneously exploiting halogen bonding capabilities. The C5-methyl group provides a defined hydrophobic vector without the steric penalty of larger alkyl groups, often critical for deep pocket binding in GPCRs (e.g., Angiotensin II receptors) and Kinases.

Chemical Rationale & SAR Logic

The 7-Chloro Effect (Metabolic & Electronic)

The C7 position of the indole ring is electronically rich and prone to oxidative metabolism.

-

Metabolic Blocking: Substitution with Chlorine (Cl) effectively blocks CYP-mediated oxidation at this site, significantly extending the half-life (

) of the parent molecule. -

Electronic Tuning: Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). At the C7 position, it lowers the pKa of the indole N-H (making it more acidic), which can strengthen hydrogen bond donor capability to receptor backbones (e.g., hinge regions in kinases).

The 5-Methyl Effect (Hydrophobic Vector)

-

Lipophilicity: The methyl group increases cLogP by approximately 0.5 units, aiding in membrane permeability.

-

Steric Fit: In many binding pockets (e.g., the allosteric site of the 5-HT3 receptor or the hydrophobic cleft of HIV-1 RT), the C5 vector points toward a hydrophobic wall. A methyl group is often the "Goldilocks" substituent—large enough to displace high-energy water molecules but small enough to avoid steric clash.

Structural-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of this scaffold within a theoretical receptor binding pocket.

Figure 1: SAR Logic of the 5-methyl-7-chloroindole scaffold showing interaction vectors.

Synthetic Accessibility: The Bartoli Indole Synthesis

While the Fischer Indole Synthesis is common, it often lacks regioselectivity for meta-substituted anilines (leading to mixtures of 5- and 7-substituted indoles). For the precise construction of 7-substituted indoles , the Bartoli Indole Synthesis is the superior, self-validating protocol. It utilizes ortho-substituted nitroarenes, ensuring the chlorine remains strictly at the 7-position.

Retrosynthetic Analysis

-

Target: 5-methyl-7-chloroindole

-

Precursor: 2-chloro-4-methyl-1-nitrobenzene

-

Reagent: Vinylmagnesium bromide (Vinyl Grignard)

Step-by-Step Experimental Protocol

Safety Note: Grignard reagents are pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Materials:

-

2-chloro-4-methyl-1-nitrobenzene (1.0 eq)

-

Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

-

Dry THF (Tetrahydrofuran)

-

Saturated aqueous NH₄Cl

Procedure:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-chloro-4-methyl-1-nitrobenzene (10 mmol) and dry THF (50 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath. Rationale: Low temperature prevents polymerization of the vinyl Grignard and controls the exothermic addition.

-

Addition: Add Vinylmagnesium bromide (35 mL, 35 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature below -30°C.

-

Observation: The solution will turn deep dark red/brown, indicating the formation of the nitroso-magnesium intermediate.

-

-

Reaction: Stir at -40°C for 1 hour, then allow the reaction to slowly warm to -20°C over 30 minutes.

-

Quench: Pour the reaction mixture into a rapidly stirring saturated aqueous NH₄Cl solution (100 mL) at 0°C.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[5] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (95:5 to 85:15 gradient).

-

Yield Expectation: 45-60% (Typical for Bartoli).

-

Case Study: Angiotensin II Receptor Antagonism

The 5-methyl-7-chloroindole scaffold has been documented in patent literature (e.g., NZ299146A ) as a core component for Angiotensin II (AT1) receptor antagonists [2]. In this context, the indole serves as a bioisostere for the biphenyl or imidazole cores found in sartans (e.g., Losartan).

Biological Mechanism

The drug acts as a competitive antagonist at the AT1 receptor, preventing the binding of Angiotensin II. This inhibits the Gq-protein coupled cascade that leads to intracellular calcium release and vasoconstriction.

Signaling Pathway Visualization

The following diagram maps the intervention point of the 5-methyl-7-chloroindole derivative within the Renin-Angiotensin-Aldosterone System (RAAS).

Figure 2: Pathway analysis showing the competitive antagonism of the AT1 receptor by the indole derivative.

Bioassay Protocol: AT1 Receptor Binding

To validate the efficacy of the synthesized scaffold, a radioligand binding assay is the gold standard.

Protocol Overview

Objective: Determine the IC50 of the 5-methyl-7-chloroindole derivative against [¹²⁵I]-Angiotensin II.

Table 1: Assay Components

| Component | Specification | Role |

|---|---|---|

| Cell Line | HEK-293 stably expressing human AT1 receptor | Biological Target Source |

| Radioligand | [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM) | Tracer |

| Non-specific Control | Unlabeled Angiotensin II (10 µM) | Defines background noise |

| Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 | Physiological Medium |

Methodology:

-

Membrane Prep: Harvest HEK-293 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min to isolate membranes.

-

Incubation: In 96-well plates, mix:

-

50 µL Membrane suspension (20 µg protein).

-

25 µL Test Compound (Serial dilution of 5-methyl-7-chloroindole derivative).

-

25 µL [¹²⁵I]-Ligand.

-

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity in a gamma counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

-

Bartoli, G., et al. (1989).[3] "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132. Link

-

Patent NZ299146A. (1998). "Medicinal use of indole, pyrrolopyridine or tetrahydropyrrolopyridine derivatives." New Zealand Intellectual Property Office. Link

-

Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroalkenes and Vinylmagnesium Bromide." Synlett, 1999(10), 1594-1596. Link

-

Newman, A. S., et al. (2013). "5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor." British Journal of Pharmacology, 169(6), 1228–1238. Link

Sources

- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. grokipedia.com [grokipedia.com]

- 4. biosolveit.de [biosolveit.de]

- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocol is centered around the robust and versatile Fischer indole synthesis, a classic method for constructing the indole nucleus. This document offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are of paramount importance in the field of drug discovery and development, forming the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have led to their application in treating a wide range of conditions. The specific substitution pattern of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid makes it a valuable intermediate for the synthesis of novel therapeutic agents. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for accessing such substituted indoles.[1]

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis is a thermal, acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[2] In this specific application, 4-chloro-2-methylphenylhydrazine reacts with pyruvic acid to form the target indole-3-carboxylic acid.

The reaction proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of 4-chloro-2-methylphenylhydrazine with the keto group of pyruvic acid to form the corresponding hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its enamine isomer.

-

[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate. This step is the key bond-forming event that establishes the indole framework.

-

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.

The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[2]

Experimental Workflow

The synthesis of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid can be visualized as a two-stage process: the formation of the hydrazone intermediate followed by its acid-catalyzed cyclization.

Figure 1: A schematic representation of the synthetic workflow for 7-Chloro-5-methyl-1H-indole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-chloro-2-methylphenylhydrazine hydrochloride | 193.07 | 10 |

| Pyruvic acid | 88.06 | 11 |

| Glacial Acetic Acid | 60.05 | - |

| Concentrated Sulfuric Acid | 98.08 | Catalytic |

| Sodium Bicarbonate (sat. aq. solution) | 84.01 | As needed |

| Ethyl Acetate | 88.11 | - |

| Brine | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-2-methylphenylhydrazine hydrochloride (1.93 g, 10 mmol) in glacial acetic acid (20 mL).

-

Hydrazone Formation: To the stirred suspension, add pyruvic acid (0.97 g, 11 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone is often indicated by a color change.

-

Acid-Catalyzed Cyclization: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture. The addition is exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water (100 mL). This will likely cause the product to precipitate.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will cause the evolution of CO₂ gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to afford 7-Chloro-5-methyl-1H-indole-3-carboxylic acid as a solid.

Characterization of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the N-H proton, and the carboxylic acid proton.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the chloro and methyl substituents.

-

Methyl Protons: A singlet corresponding to the methyl group at the C5 position is expected around δ 2.4-2.5 ppm.

-

N-H Proton: The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its chemical shift being highly dependent on the solvent and concentration.[4]

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be the most downfield signal, appearing as a broad singlet at δ > 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to resonate in the region of δ 165-175 ppm.

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring will appear in the range of δ 100-140 ppm. The carbon attached to the chlorine atom (C7) and the carbons of the pyrrole ring will have characteristic chemical shifts. For instance, in 5-chloro-indole derivatives, the C5 carbon attached to the chlorine is found around δ 125 ppm.[4]

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

-

N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group of a carboxylic acid.

-

C=C Stretch (Aromatic): Multiple medium to strong bands in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic and heterocyclic rings.

-

C-Cl Stretch: A medium to weak absorption in the region of 700-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈ClNO₂ = 210.63 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways for indole carboxylic acids include the loss of the carboxylic acid group (-COOH) and other cleavages of the indole ring.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is active. |

| Product loss during work-up. | Ensure complete extraction by performing multiple extractions. Avoid overly aggressive neutralization that could lead to product decomposition. | |

| Impure Product | Presence of starting materials or side products. | Optimize reaction conditions (time, temperature) to minimize side reactions. Improve purification by selecting an appropriate recrystallization solvent system or by using column chromatography. |

| Reaction does not start | Inactive catalyst. | Use fresh, anhydrous acid catalyst. |

| Poor quality starting materials. | Ensure the purity of the hydrazine and pyruvic acid. |

Conclusion

The Fischer indole synthesis provides a reliable and effective method for the preparation of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid. The protocol described in this application note, along with the predicted characterization data, offers a solid foundation for researchers in the synthesis and development of novel indole-based compounds. Careful control of reaction conditions and thorough purification are key to obtaining the desired product in good yield and high purity.

References

-

Frontiers in Chemistry. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

U.S. Environmental Protection Agency. (2025). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. [Link]

-

PubChem. (n.d.). 7-Methyl-1H-indole-3-carboxylic acid. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-3-acetic acid, methyl ester. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

-

PubChemLite. (n.d.). 7-chloro-1h-indole-3-carboxylic acid (C9H6ClNO2). [Link]

-

ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid, (a)), metabolite II (indole-3-glyoxylic acid, (b)), and metabolite III (indole-3-aldehyde, (c)).. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0247343). [Link]

-

SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]

Sources

Decarboxylation methods for 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

[1]

Experimental Methodologies

Method A: Thermal Copper-Catalyzed Decarboxylation (Standard Scale-Up)

Best for: Gram-scale synthesis, robust results, and tolerance of impurities.

Reagents:

-

Substrate: 7-Chloro-5-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

-

Catalyst: Copper powder (0.1 equiv) or Cu₂O (0.05 equiv)

-

Solvent: Quinoline (Reagent Grade, bp ~237°C)

-

Workup: 2N HCl (for quinoline removal)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and a reflux condenser connected to an inert gas line (Nitrogen/Argon).

-

Loading: Charge the flask with the carboxylic acid substrate (e.g., 10.0 g) and Copper powder (0.3 g).

-

Solvation: Add Quinoline (30 mL). The high boiling point of quinoline allows the reaction to reach the necessary activation temperature (200°C+).

-

Reaction: Heat the mixture to 210–220°C . Evolution of CO₂ gas (bubbling) will be observed.

-

Critical Control Point: Monitor internal temperature. Do not exceed 240°C to prevent charring of the 5-methyl group.

-

-

Completion: Maintain reflux until gas evolution ceases (typically 2–4 hours). Monitor by TLC (30% EtOAc/Hexane) or HPLC.

-

Workup (The "Acid Wash"):

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (100 mL).

-

Filter through a Celite pad to remove Copper residues.

-

Crucial Step: Wash the organic filtrate with 2N HCl (3 x 50 mL) . This converts the basic Quinoline solvent into water-soluble Quinolinium hydrochloride, effectively removing it from the organic layer.

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/CH₂Cl₂ or perform flash chromatography if high purity (>99%) is required.

Method B: Microwave-Assisted Decarboxylation (Rapid Optimization)

Best for: Screening, small scale (<500 mg), and difficult substrates.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: Cu₂O (0.1 equiv) + 1,10-Phenanthroline (0.2 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline (3:1 ratio)

Protocol:

-

Loading: In a 10 mL microwave vial, add substrate (200 mg), Cu₂O (13 mg), and 1,10-Phenanthroline (33 mg).

-

Solvent: Add 2 mL of NMP/Quinoline mixture. Add a stir bar and seal the cap.

-

Irradiation: Heat in a microwave reactor (e.g., Biotage or CEM) at 190°C for 15 minutes (High Absorption setting).

-

Workup: Dilute directly with EtOAc and water. Perform the standard acid wash (1N HCl) to remove Quinoline/Phenanthroline.

-

Note: This method significantly reduces thermal degradation due to the short reaction time.

Comparative Analysis of Methods

| Feature | Method A: Thermal (Cu/Quinoline) | Method B: Microwave | Method C: Metal-Free (Green) |

| Scale | Gram to Kilogram | Milligram | Gram |

| Temperature | 210–220°C | 190°C | 140–160°C |

| Time | 2–4 Hours | 10–20 Mins | 12–24 Hours |

| Yield (Est.) | 85–92% | 90–95% | 70–80% |

| Purity Profile | Good, requires acid wash | Excellent | Moderate, cleaner workup |

| Key Risk | Residual Quinoline | Vial over-pressurization | Incomplete reaction |

Workflow Visualization

Figure 2: Experimental Workflow (Method A)

Troubleshooting & Quality Control

-

Incomplete Decarboxylation: If starting material persists, increase temperature to 230°C. Ensure the system is anhydrous; water can inhibit the reaction temperature in open reflux systems.

-

Black Tar Formation: Indoles are sensitive to oxidation at high temperatures. Ensure rigorous inert gas (N₂) blanketing. If charring occurs, switch to Method B (Microwave) or Method C (lower temp reflux in DMAc/Acetic Acid).

-

Residual Solvent: Quinoline has a distinct odor and high boiling point. If the product smells like quinoline or shows aromatic impurity peaks in NMR (δ 8.9, 8.1 ppm), repeat the 2N HCl wash or pass through a silica plug.

Analytical Check (¹H NMR Expectations for Product):

-

C2-H: Doublet or multiplet around δ 7.1–7.3 ppm (couples with NH).

-

C3-H: Distinctive signal, often a multiplet or doublet of doublets around δ 6.4–6.6 ppm.

-

NH: Broad singlet, exchangeable (δ 8.0–10.0 ppm).[1]

-

5-Me: Singlet approx δ 2.4 ppm.

References

-

Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[2] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. Link

- Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of Indole-2- and Indole-3-carboxylic acids. Journal of Organic Chemistry, 60, 1315.

- Shepard, W. A., et al. (1960s). Copper-catalyzed decarboxylation of aromatic carboxylates. Journal of the American Chemical Society.

-

Organic Chemistry Portal. Decarboxylation Methods and Protocols. Link

Using 7-Chloro-5-methyl-1H-indole-3-carboxylic acid as a pharmaceutical intermediate

Application Note: 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

7-Chloro-5-methyl-1H-indole-3-carboxylic acid is a highly specialized heterocyclic building block gaining prominence in the development of Nav1.8 inhibitors (pain management), CysLT1 antagonists (asthma/inflammation), and Type II Kinase inhibitors (oncology). Unlike the ubiquitous unsubstituted indole-3-carboxylic acid, this disubstituted analog offers a unique pharmacological profile: the 7-chloro substituent modulates the acidity of the N-H bond and imposes steric constraints that improve selectivity, while the 5-methyl group enhances lipophilicity and blocks metabolic oxidation at the reactive 5-position.

This guide provides a comprehensive technical overview for researchers utilizing this intermediate, covering synthetic routes, downstream amide coupling protocols, and quality control parameters.

Chemical Profile & Structural Rationale

| Property | Specification |

| CAS Number | 1227699-46-6 (Analogous/Generic) |

| Formula | C₁₀H₈ClNO₂ |

| MW | 209.63 g/mol |

| Appearance | Off-white to pale beige solid |

| pKa (calc) | ~4.2 (Carboxylic acid), ~16 (Indole NH) |

| Solubility | DMSO (>50 mg/mL), DMF, MeOH (Moderate), Water (Insoluble) |

Mechanistic Advantages in Drug Design

-

Metabolic Blocking (5-Methyl): The C5 position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation. Methyl substitution here sterically hinders this process and prevents the formation of potentially toxic quinone-imine metabolites.

-

Conformational Locking (7-Chloro): The chlorine atom at C7 creates a "molecular buttress." When this intermediate is coupled to form an amide, the 7-Cl interacts sterically with the amide carbonyl or N-substituents, forcing the molecule into a specific bioactive conformation often required for binding to ion channels like Nav1.8.

-

Electronic Modulation: The electron-withdrawing nature of the 7-Cl lowers the pKa of the indole N-H, potentially strengthening hydrogen bond interactions with receptor residues (e.g., hinge regions in kinases).

Synthetic Pathways & Workflows

The synthesis and utilization of this intermediate follow a strict logic to maintain regiochemical integrity.

Figure 1: Retrosynthetic Analysis & Utilization Workflow

Caption: Stepwise synthesis from aniline precursors to the final pharmaceutical intermediate and its downstream application.

Detailed Experimental Protocols

Protocol A: Utilization - High-Efficiency Amide Coupling

Context: The carboxylic acid at C3 is sterically crowded due to the indole core. Standard EDC/NHS coupling often fails or leads to low yields. This protocol uses HATU to ensure complete conversion.

Materials:

-

7-Chloro-5-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

-

Target Amine (1.1 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried round-bottom flask under Nitrogen, dissolve the indole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes at room temperature (RT). The solution should turn slightly yellow.[2]

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester (O-At ester). Note: Monitor by LCMS for the disappearance of the acid mass.

-

Amine Addition: Add the Target Amine (1.1 mmol).

-

Reaction: Stir at RT for 4–12 hours.

-

Optimization Tip: If the amine is electron-deficient (e.g., an aminopyridine), heat the reaction to 50°C.

-

-

Work-up: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of the Intermediate (Pinnick Oxidation)

Context: If the carboxylic acid is not commercially available, it is best synthesized from the corresponding aldehyde (7-chloro-5-methyl-1H-indole-3-carbaldehyde) to avoid harsh hydrolysis conditions that might degrade the indole.

Step-by-Step Procedure:

-

Dissolve 7-chloro-5-methyl-1H-indole-3-carbaldehyde (10 mmol) in t-BuOH (40 mL) and 2-methyl-2-butene (10 mL, scavenger).

-

Prepare a solution of NaClO₂ (sodium chlorite, 30 mmol) and NaH₂PO₄ (30 mmol) in water (15 mL).

-

Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

-

Allow to warm to RT and stir for 3 hours.

-

Quench: Add saturated Na₂SO₃ solution carefully (exothermic).

-

Isolation: Acidify to pH 3 with 1N HCl. The product usually precipitates. Filter, wash with water, and dry under vacuum.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in expensive API synthesis, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area |

| Identity | ¹H-NMR (DMSO-d₆) | Singlet at ~12.0 ppm (COOH); Singlet at ~11.8 ppm (Indole NH); Distinct aromatic pattern (d, d, s). |

| Water Content | Karl Fischer (KF) | < 0.5% w/w (Critical for coupling) |

| Residual Solvents | GC-Headspace | DMF < 880 ppm; EtOAc < 5000 ppm |

NMR Diagnostic Markers:

-

C2-H: Typically a doublet or sharp singlet around 8.0–8.2 ppm.

-

COOH: Broad singlet >12 ppm (exchanges with D₂O).

-

C4-H & C6-H: Look for meta-coupling patterns due to the 5-Me/7-Cl substitution.

Expert Insights & Troubleshooting

Common Failure Modes

-

Issue: Low yield in amide coupling.

-

Cause: Steric hindrance from the C4-hydrogen (peri-effect) interacting with the activated ester at C3.

-

Solution: Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to steric bulk and drives reactions to completion more effectively in hindered systems.

-

-

Issue: Decarboxylation.

-

Cause: Indole-3-carboxylic acids are prone to thermal decarboxylation to the parent indole at temperatures >100°C.

-

Solution: Never heat the free acid above 60°C during drying. Always store at -20°C.

-

Figure 2: Optimization Decision Tree

Caption: Decision matrix for troubleshooting difficult amide bond formations involving indole-3-carboxylic acids.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

-

Specific Risk: 7-Chloroindoles can be sensitizers.[4] Use double nitrile gloves.

-

Storage: Hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis of the activated ester if pre-activated, or decarboxylation of the acid.

References

-

National Institutes of Health (NIH). (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[5] PMC. Retrieved from [Link]

-

MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.[6][7][8][9][10][11] Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methyl Indole-4-carboxylate (Analogous Procedure). Org.[8][10] Synth. Retrieved from [Link]

Sources

- 1. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid 97 86-47-5 [sigmaaldrich.com]

- 8. Methyl 7-Chloroindole-3-carboxylate|For Research [benchchem.com]

- 9. 7-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Technical Application Note: Scalable Synthesis of Methyl 7-Chloro-5-methyl-1H-indole-3-carboxylate

Topic: Esterification of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid with methanol Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

This application note details the optimized protocol for the esterification of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid to its methyl ester, Methyl 7-chloro-5-methyl-1H-indole-3-carboxylate . This transformation is a critical step in the synthesis of indole-based pharmacophores, often utilized in antiviral and anticancer drug discovery. While standard Fischer esterification is applicable, this guide prioritizes a Thionyl Chloride (

Strategic Analysis & Mechanism

Chemical Strategy

The primary challenge in esterifying indole-3-carboxylic acids is the inherent instability of the carboxylic acid moiety at the C3 position. Under strong thermal stress or highly acidic aqueous conditions, these compounds can undergo decarboxylation to form the parent indole.

-

Route A: Sulfuric Acid (

) Catalysis: The "Classic" Fischer method. Effective but generates water as a byproduct, establishing an equilibrium that requires excess methanol or water removal (azeotropic distillation) to drive to completion. -

Route B: Thionyl Chloride (

) Activation (Recommended):

Reaction Mechanism (Thionyl Chloride Route)

The reaction proceeds via the in situ generation of active electrophiles. Thionyl chloride reacts with methanol to form chlorosulfites and anhydrous HCl, activating the carbonyl oxygen of the indole acid for nucleophilic attack by methanol.

Figure 1: Mechanistic workflow for the Thionyl Chloride mediated esterification.

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Purity Grade |

| 7-Chloro-5-methyl-1H-indole-3-carboxylic acid | N/A (Analog) | Substrate | >97% HPLC |

| Methanol (MeOH) | 67-56-1 | Solvent/Reactant | Anhydrous |

| Thionyl Chloride ( | 7719-09-7 | Reagent | ReagentPlus, |

| Sodium Bicarbonate ( | 144-55-8 | Quench | Sat.[1] Aqueous Soln. |

| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction | ACS Grade |

Equipment

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF) with reflux condenser and drying tube (

or -

Temperature Control: Ice/Water bath (

C) and Oil bath/Heating mantle. -

Addition: Pressure-equalizing addition funnel.

-

Safety: Fume hood (essential for

gas), acid gas scrubber (optional but recommended for scale-up).

Experimental Protocol (Standardized)

Method: Thionyl Chloride Mediated Methanolysis

Scale: 10.0 mmol (approx.[2] 2.1 g of starting material)

Step 1: Reagent Preparation & Activation

-

Setup: Oven-dry a 100 mL 3-neck RBF and a magnetic stir bar. Flush with Nitrogen (

). -

Solvent Charge: Add 30 mL of Anhydrous Methanol to the flask.

-

Cooling: Submerge the flask in an ice/water bath (

C). Stir for 10 minutes. -

Activation: Slowly add Thionyl Chloride (

, 1.5 mL, 20.0 mmol, 2.0 equiv) dropwise via syringe or addition funnel over 15 minutes.

Step 2: Substrate Addition

-

Remove the ice bath and allow the solution to stir for 10 minutes at room temperature (RT) to ensure formation of the HCl/MeOH complex.

-

Add 7-Chloro-5-methyl-1H-indole-3-carboxylic acid (2.1 g, 10.0 mmol) in one portion.

Step 3: Reaction & Monitoring[1]

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to Reflux (

C) . -

Duration: Stir at reflux for 3 to 5 hours .

-

In-Process Control (IPC): Monitor via TLC (Mobile Phase: 50% EtOAc / 50% Hexanes).

-

Starting Material

: ~0.1 (Streaks, acidic). -

Product

: ~0.5-0.6 (Distinct spot). -

Completion Criteria: Disappearance of the baseline acid spot.

-

Step 4: Workup & Isolation[3]

-

Concentration: Cool the reaction mixture to RT. Concentrate under reduced pressure (Rotary Evaporator) to remove approximately 80% of the methanol.

-

Quenching: Pour the residue slowly into 100 mL of ice-cold Saturated

solution . Stir vigorously.-

Caution: Vigorous foaming (

evolution) will occur.

-

-

Precipitation/Extraction:

-

Scenario A (Solid Precipitate): If the ester precipitates as a solid, filter via Büchner funnel, wash with cold water (

mL) and cold Hexanes ( -

Scenario B (Oiling Out): If the product oils out, extract with Ethyl Acetate (

mL) . Combine organics, wash with Brine (

-

Step 5: Purification[3]

-

Crystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from minimal hot Methanol or an EtOAc/Hexane mixture.

-

Yield Expectation: 85% - 95%.

Process Validation & Characterization

Analytical Checkpoints

| Checkpoint | Parameter | Specification |

| IPC (TLC) | Conversion | < 2% Starting Material remaining |

| Appearance | Visual | Off-white to pale yellow solid |

| Purity | HPLC (254 nm) | > 98.0% Area |

Expected Spectral Data

-

NMR (400 MHz,

- 12.0 ppm (br s, 1H, Indole NH )

- 8.0 - 7.0 ppm (m, 3H, Aromatic CH)

-

3.85 ppm (s, 3H, Ester OC

-

2.45 ppm (s, 3H, Aryl C

-

Mass Spectrometry (ESI+):

-

Target Mass (

): ~223.6 g/mol -

Observed:

,

-

Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: If SM remains after 5 hours, add an additional 0.5 equiv of

(cool to RT first!) and resume reflux. -

N-Methylation: Rare under acidic conditions. If observed (M+15 peak in MS), ensure the reaction temperature does not exceed

C and avoid using methyl iodide or other alkylating agents in the same hood space. -

Decarboxylation: If the product mass is M-59 (loss of -COOMe), the temperature was too high or the acid was unstable. Ensure the acid is not heated in methanol before the acid catalyst is added.

Safety Protocol

-

Thionyl Chloride: Highly corrosive.[4] Reacts violently with water.[4] Causes severe skin burns and eye damage. Handle only in a fume hood.

-

Indoles: Generally non-toxic but should be treated as potential irritants.

-

Waste Disposal: Quenched aqueous layers contain sulfites/sulfates and should be disposed of according to chemical waste regulations.

References

-

Fischer Esterification Mechanism & Applications

- Source: LibreTexts Chemistry. "Reactions of Carboxylic Acids: Conversion into Esters."

-

URL:[Link]

-

Thionyl Chloride Mediated Esterification Protocol

- Synthesis of Indole-3-Carboxylates (General Indole Chemistry)

-

Properties of 7-Chloroindoles in Drug Discovery

- Source: National Institutes of Health (NIH) / PubChem.

-

URL:[Link]

Sources

Reaction conditions for C-3 functionalization of 7-chloro-5-methylindoles

Application Note: C-3 Functionalization of 7-Chloro-5-Methylindoles

Executive Summary & Chemical Context

The 7-chloro-5-methylindole scaffold represents a unique electronic challenge in medicinal chemistry. Unlike unsubstituted indole, this substrate possesses a "push-pull" electronic environment:

-

C-5 Methyl Group: A weak electron-donating group (EDG) that activates the indole ring, specifically enhancing nucleophilicity at C-3 via hyperconjugation.

-

C-7 Chloro Group: An electron-withdrawing group (EWG) by induction, which lowers the HOMO energy of the pyrrole ring. However, its position at C-7 exerts significant steric influence on the adjacent C-6 and N-1 positions, while leaving the C-3 position relatively accessible.

The Core Challenge: While C-3 remains the preferred site for Electrophilic Aromatic Substitution (

This guide details three validated protocols for C-3 functionalization: Formylation, Acylation, and Halogenation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for C-3 functionalization based on the electrophile generated.

Figure 1: Divergent synthetic pathways for C-3 functionalization driven by specific electrophile generation.

Protocol 1: C-3 Formylation (Vilsmeier-Haack)[1]

Objective: Synthesis of 7-chloro-5-methylindole-3-carboxaldehyde. Mechanism: The reaction relies on the in situ formation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1] This species is highly electrophilic, overcoming the inductive deactivation of the 7-Cl substituent.

Experimental Procedure

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C.

-

Electrophile Generation: Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Critical: Maintain temperature <5 °C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 minutes until a slight yellow color persists.

-

Substrate Addition: Dissolve 7-chloro-5-methylindole (1.0 equiv) in minimal DMF (1 M concentration) and add dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: Warm the mixture to room temperature (25 °C) and stir for 1 hour.

-

Optimization Note: If TLC shows incomplete conversion after 1 hour, heat to 40 °C. The 7-Cl group reduces reaction rate compared to unsubstituted indole.

-

-

Hydrolysis (Quench): Pour the reaction mixture onto crushed ice/water (10 volumes). Neutralize slowly with 2M NaOH or saturated NaHCO₃ to pH 8–9.

-

Why? Basic hydrolysis is required to liberate the aldehyde from the intermediate iminium salt.

-

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.

Key Causality: The 5-methyl group stabilizes the cationic intermediate at C-3, ensuring regioselectivity over N-1 formylation.

Protocol 2: C-3 Acylation (Friedel-Crafts)

Objective: Introduction of ketone motifs (e.g., 3-acetyl).

Mechanism: Uses a Lewis Acid (

Experimental Procedure

-

Setup: Charge a flask with anhydrous

(DCM) or Nitromethane. Add -

Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 20 mins to form the complex.

-

Addition: Add a solution of 7-chloro-5-methylindole (1.0 equiv) in DCM slowly.

-

Caution: Indoles are acid-sensitive. The high equivalents of

are necessary because the Lewis acid complexes with the indole nitrogen, temporarily protecting it but also deactivating the ring.

-

-

Reaction: Stir at 0 °C for 2 hours.

-

Quench: Pour into ice-cold 1M HCl.

-

Why Acidic Quench? To break the strong Aluminum-Nitrogen complex and Aluminum-Oxygen complex.

-

-

Purification: Extract with DCM, wash with brine, dry over

. Flash chromatography (Hexane/EtOAc) is usually required.

Protocol 3: C-3 Halogenation (NBS/NCS)

Objective: Synthesis of 3-bromo or 3-chloro derivatives for subsequent cross-coupling (Suzuki/Sonogashira).

Experimental Procedure

-

Solvent Choice: Use THF or DMF. Avoid alcohols (side reactions).

-

Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

-

Reaction: Stir at 0 °C for 30–60 minutes.

-

Monitoring: Do not let the reaction run too long or warm up, as C-2 halogenation or over-halogenation (at C-6) can occur due to the activating nature of the 5-Me group.

-

-

Workup: Dilute with water, extract with Ethyl Acetate.

-

Stability: 3-Haloindoles are unstable over time. Use immediately or store at -20 °C under inert atmosphere.

Comparative Data Summary

| Reaction Type | Reagent System | Temp (°C) | Yield Target | Key Risk Factor |

| Formylation | POCl₃ / DMF | 0 -> 40 | 85-95% | Thermal decomposition of reagent if T > 10°C during mixing. |

| Acylation | AcCl / AlCl₃ | 0 -> RT | 60-75% | Polymerization of indole by strong Lewis Acid. |

| Bromination | NBS / THF | 0 | 90-95% | Over-bromination at C-2 or C-6. |

References

-

Vilsmeier-Haack Reaction Overview

-

Indole Formylation Protocol (Organic Syntheses)

-

Friedel-Crafts Acylation of Indoles

-

C-3 Functionalization of 7-Azaindoles (Analogous Chemistry)

-

General C-3 Halogenation Strategy

- Title: C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines

- Source: The Journal of Organic Chemistry (ACS Public

-

URL:[Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Synthesis of Kinase Inhibitors from 7-Chloro-5-methyl-1H-indole-3-carboxylic acid

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid as a privileged scaffold for Type I ATP-competitive kinase inhibitors.

In medicinal chemistry, the indole-3-carboxamide motif is a proven "hinge-binding" pharmacophore. The amide functionality (donor-acceptor pair) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu and Leu backbone residues). The specific substitution pattern of the starting material offers unique advantages:

-

5-Methyl Group: Fills the hydrophobic pocket II (selectivity filter), often improving potency against kinases like JNK , VEGFR , or Src .[1][2]

-

7-Chloro Substituent: A lipophilic handle that targets the solvent-front or gatekeeper regions. Crucially, it serves as a latent handle for late-stage diversification via cross-coupling, though it is sterically hindered and electronically deactivated.[1][2]